(2S,3R,5S)-Omarigliptin
(2S,3R,5S)-Omarigliptin
Brand Name:
Vulcanchem
CAS No.:
1443380-88-8
VCID:
VC0106721
InChI:
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m0/s1
SMILES:
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N
Molecular Formula:
C17H20F2N4O3S
Molecular Weight:
398.429
(2S,3R,5S)-Omarigliptin
CAS No.: 1443380-88-8
Reference Standards
VCID: VC0106721
Molecular Formula: C17H20F2N4O3S
Molecular Weight: 398.429
CAS No. | 1443380-88-8 |
---|---|
Product Name | (2S,3R,5S)-Omarigliptin |
Molecular Formula | C17H20F2N4O3S |
Molecular Weight | 398.429 |
IUPAC Name | (2S,3R,5S)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine |
Standard InChI | InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m0/s1 |
Standard InChIKey | MKMPWKUAHLTIBJ-MJEQTWJJSA-N |
SMILES | CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N |
Synonyms | (2S,3R,5S)-2-(2,5-Ddifluorophenyl)-5-[2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine |
PubChem Compound | 91663885 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume